Pomhex
Overview
Description
POMHEX is a cell-permeable, high-potency inhibitor of the enzyme enolase. It is particularly effective in targeting cancer cells that have a deletion of the glycolytic enzyme enolase 1 (ENO1), making them reliant on enolase 2 (ENO2) for glycolysis. This compound has shown significant potential in the treatment of ENO1-deleted gliomas, a type of brain tumor .
Preparation Methods
POMHEX is synthesized as a pivaloyloxymethyl ester pro-drug derivative of the natural phosphonate antibiotic SF2312. The preparation involves the following steps:
Synthesis of SF2312: The natural phosphonate antibiotic SF2312 is synthesized.
Formation of POMSF: SF2312 is converted into a pivaloyloxymethyl ester pro-drug derivative, termed POMSF, which increases its potency in cell-based systems by approximately 50-fold.
Derivation of this compound: POMSF is further modified to form this compound, which shows greater stability and a higher preference for ENO1 over ENO2.
Chemical Reactions Analysis
POMHEX undergoes several types of chemical reactions:
Hydrolysis: this compound is rapidly hydrolyzed to its active form, HEX, in biological systems.
Inhibition of Glycolysis: This compound inhibits glycolysis at the enolase step, effectively blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate.
Selective Cytotoxicity: This compound selectively induces energy stress, inhibits proliferation, and triggers apoptosis in ENO1-deleted glioma cells.
Scientific Research Applications
POMHEX has several scientific research applications, particularly in the field of cancer research:
Cancer Treatment: This compound is used to target ENO1-deleted glioma cells, demonstrating robust antineoplastic activity against intracranial orthotopic ENO1-deleted tumors in mice
Glycolysis Inhibition: This compound serves as a potent glycolysis inhibitor, making it a valuable tool in studying the metabolic pathways of cancer cells.
Collateral Lethality: This compound is utilized in the concept of collateral lethality, where genomic passenger deletions in cancer cells create targetable vulnerabilities.
Mechanism of Action
POMHEX exerts its effects by inhibiting the enzyme enolase, specifically targeting ENO2 in ENO1-deleted cells. The mechanism involves the following steps:
Binding to Enolase: This compound binds to the active site of enolase, inhibiting its activity and blocking glycolysis.
Induction of Energy Stress: By inhibiting glycolysis, this compound induces energy stress in ENO1-deleted cells, leading to cell death.
Selective Cytotoxicity: This compound selectively kills ENO1-deleted glioma cells while sparing non-deleted cells.
Comparison with Similar Compounds
POMHEX is compared with other enolase inhibitors, highlighting its uniqueness:
Phosphonoacetohydroxamate (PhAH): PhAH is an earlier enolase inhibitor with poor pharmacological properties and low cell permeability.
This compound stands out due to its greater stability, higher potency, and selective activity against ENO1-deleted glioma cells .
Properties
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIFFUSHZDTKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NO9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.